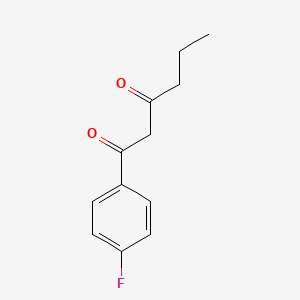

1-(4-Fluorophenyl)hexane-1,3-dione

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)hexane-1,3-dione |

InChI |

InChI=1S/C12H13FO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

OXPJKLPYUMFOTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)hexane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with hexane-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)hexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diketone moiety into alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)hexane-1,3-dione is a fluorinated organic compound with potential applications in various scientific fields due to its unique chemical properties. It has a molecular formula of and a molecular weight of approximately 224.231 g/mol. The presence of a fluorine atom and a hydroxyl group in its structure contributes to its chemical reactivity and biological activity.

Scientific Research Applications

This compound is primarily utilized as a building block in the synthesis of more complex chemical compounds . It is also used in the creation of fragrances and flavorings . The fluorination of organic compounds can significantly alter their electronic properties and biological interactions, potentially enhancing their efficacy as pharmaceutical agents compared to non-fluorinated analogs.

Synthesis of Derivatives

1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione can undergo reactions such as nucleophilic addition and condensation reactions, which are important for synthesizing derivatives with enhanced biological properties or different pharmacological activities.

Similar Compounds

The presence of a fluorine atom in 1-(4-Fluorophenyl)-6-hydroxyhexane-1,3-dione distinguishes it from similar compounds. Some examples of related compounds include:

- 1-(4-Methylphenyl)-6-hydroxyhexane-1,3-dione Contains a methyl group instead of fluorine.

- 1-(Phenyl)-6-hydroxyhexane-1,3-dione Lacks the fluorine atom and exhibits different reactivity.

- 1-(3-Fluorophenyl)-6-hydroxyhexane-1,3-dione Fluorine is located at the meta position.

Disclaimer

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 1-(4-fluorophenyl)hexane-1,3-dione, highlighting differences in chain length, substituents, and physicochemical properties:

Notes:

- Chain length and substituent position significantly influence solubility and thermal stability. For example, the methyl group in 1-(4-fluorophenyl)-4-methylpentane-1,3-dione enhances lipophilicity (ClogP ~2.7) compared to shorter-chain analogs .

- The introduction of polar groups (e.g., hydroxyl or methoxy) increases molecular weight and alters hydrogen-bonding capacity, affecting bioavailability and reactivity .

Biological Activity

1-(4-Fluorophenyl)hexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

This compound is characterized by the presence of a fluorinated phenyl group attached to a hexane backbone with two ketone functionalities. This structure may influence its reactivity and interaction with biological targets.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. Notably, it has shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems.

DPPH Radical Scavenging Assay

In studies utilizing the DPPH radical scavenging method, derivatives of this compound demonstrated significant antioxidant activity. For instance, certain derivatives exhibited antioxidant capabilities exceeding that of ascorbic acid by approximately 1.37 times .

| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| This compound | 79.62% | 1.37 times higher |

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness.

MTT Assay Results

In MTT assays, the compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The results suggest that the compound may selectively target certain cancer types more effectively.

| Cell Line | IC50 (µM) | Relative Cytotoxicity |

|---|---|---|

| U-87 | 15 | Higher |

| MDA-MB-231 | 25 | Lower |

Antiviral Activity

Research has also explored the antiviral properties of derivatives of this compound. In vitro studies indicated moderate antiviral activity against several viruses, including CVB-2 and HSV-1.

Summary of Antiviral Findings

The compound showed protective effects in viral assays:

| Virus | Compound Tested | Activity Level |

|---|---|---|

| CVB-2 | This compound | Moderate Protection |

| HSV-1 | This compound | Moderate Protection |

The biological activities of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and cell proliferation. The compound's structure allows it to act as a free radical scavenger and potentially inhibit key enzymes involved in cancer cell growth.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antioxidant Efficacy : A study showed that derivatives significantly reduced oxidative damage markers in cellular models.

- Cancer Cell Line Studies : In vivo models demonstrated tumor growth inhibition when treated with the compound.

- Viral Inhibition : Clinical isolates tested against derivatives showed reduced viral load in treated samples compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.